N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide
Description
This compound features a piperazine core substituted with a carbothioamide group at the 1-position, a 4-(difluoromethoxy)phenyl group at the thiourea nitrogen, and a 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl moiety at the 4-position. The benzo[de]isoquinolin-1,3-dione fragment confers rigidity and planar aromaticity, while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The carbothioamide group (C=S) may improve target binding via sulfur-mediated interactions, distinguishing it from carboxamide derivatives .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O3S/c27-25(28)35-19-9-7-18(8-10-19)29-26(36)31-14-11-30(12-15-31)13-16-32-23(33)20-5-1-3-17-4-2-6-21(22(17)20)24(32)34/h1-10,25H,11-16H2,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNHYUNYJIZPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=C(C=C5)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide is a complex organic compound with potential therapeutic implications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several functional groups that contribute to its biological activity:
- Piperazine Ring : Known for its role in various pharmacological agents.
- Difluoromethoxy Group : Enhances lipophilicity and may affect the binding affinity to biological targets.
- Benzo[de]isoquinoline Moiety : Implicated in various biological activities, including anticancer properties.
1. Antimicrobial Properties
Research indicates that compounds containing piperazine and isoquinoline derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against Mycobacterium tuberculosis through inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for purine biosynthesis in bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | IMPDH in M. tuberculosis | 10 | Enzyme inhibition |
| N-(4-(difluoromethoxy)phenyl) | Various bacteria | 20 | Disruption of cell wall synthesis |
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Piperazine derivatives have been shown to modulate inflammatory pathways, possibly through the inhibition of fatty acid amide hydrolase (FAAH), which regulates endocannabinoid levels .
Case Study: FAAH Inhibition
In a study involving related piperazine compounds, significant reductions in inflammatory markers were observed in animal models of chronic pain, suggesting that similar mechanisms may apply to this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and the introduction of various substituents have been explored:
- Piperazine Modifications : Alterations in the piperazine structure can lead to significant changes in biological activity. For instance, introducing methyl groups at specific positions has been correlated with enhanced enzyme inhibition .
Table 2: SAR Analysis of Piperazine Derivatives
| Modification | Biological Activity | Observations |
|---|---|---|
| Methyl at Position 3 | Decreased activity | Loss of interaction with target enzymes |
| Ethylene Bridge Addition | Improved binding affinity | Enhanced stability and solubility |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Analysis :
- Compounds with halogen substituents (e.g., -Cl, -F) in (A2–A6) show lower yields (45–57%) and higher melting points (189–199°C), suggesting stronger intermolecular interactions. The target compound’s -OCF2H group may balance solubility and crystallinity .
Piperazine-Carbothioamide vs. Carboxamide Derivatives
Analysis :
- The carbothioamide group (C=S) in the target compound may form stronger van der Waals interactions or coordinate with metal ions in enzyme active sites compared to carboxamides (C=O). For example, thioamide-containing kinase inhibitors often exhibit improved potency due to sulfur’s larger atomic radius and polarizability .
- However, carbothioamides generally have lower solubility in aqueous media, which could limit bioavailability unless mitigated by formulation .
Role of the Benzo[de]isoquinolin-1,3-dione Moiety
Analysis :
- The planar benzo[de]isoquinolin-1,3-dione system in the target compound is structurally analogous to anthraquinones, which are known for intercalating DNA and inhibiting topoisomerases.
- In contrast, non-planar analogs (e.g., pyrazoles in ) may target enzymes with less stringent steric requirements, such as cyclooxygenases .
Research Implications
The structural uniqueness of N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-benzo[de]isoquinolinyl)ethyl)piperazine-1-carbothioamide positions it as a candidate for:
- Central nervous system (CNS) drugs : Enhanced BBB penetration due to -OCF2H.
- Kinase inhibitors : Thioamide-mediated binding to ATP pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
